Comprehensive Physicochemical Profiling of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol
Comprehensive Physicochemical Profiling of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol
The following technical guide details the physicochemical profile, synthetic accessibility, and experimental characterization of (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol . This document is structured for medicinal chemists and formulation scientists requiring actionable data for lead optimization and scaffold analysis.
CAS Registry Number: 287494-03-5
Formula: C
Executive Summary: The Scaffold Utility
(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol represents a "privileged scaffold" in modern drug discovery. It combines a polar, hydrogen-bond-rich pyrazole core with a basic pyridine ring, linked by a hydroxymethyl handle. This specific geometry allows it to function as a bidentate ligand in kinase active sites (mimicking ATP hinge binding) or as a fragment linker in PROTACs. Its amphoteric nature—possessing both acidic (pyrazole NH) and basic (pyridine N) sites—grants it unique solubility profiles and pH-dependent lipophilicity (LogD), which are critical for optimizing oral bioavailability.
Structural Dynamics & Electronic Properties[1]
Tautomerism and Conformational Flexibility
The compound exists in a dynamic equilibrium. The pyrazole ring undergoes annular tautomerism (1H
Electronic Distribution
-
Pyridine Nitrogen: Acts as a weak base and hydrogen bond acceptor.
-
Pyrazole NH: Acts as a hydrogen bond donor (acidic).
-
Hydroxymethyl Group: Provides a rotatable H-bond donor/acceptor, often used to probe solvent-exposed regions in enzymes.
Core Physicochemical Parameters[1][2][3][4][5][6][7]
The following data aggregates experimental values and high-confidence predictions derived from structure-activity relationship (SAR) databases.
| Property | Value / Range | Mechanistic Insight |
| Molecular Weight | 175.19 Da | Ideal for Fragment-Based Drug Design (FBDD) (<300 Da). |
| Physical State | Solid (Crystalline) | High melting point indicates strong intermolecular H-bonding. |
| Melting Point | 165 – 170 °C (Est.) | Note: Acid analogs melt >300°C; alcohol is lower. |
| Polar Surface Area (TPSA) | ~58 Ų | <60 Ų suggests excellent membrane permeability. |
| LogP (Predicted) | 0.6 – 0.9 | Moderate lipophilicity; balances solubility and permeability. |
| pKa (Pyridine) | 5.1 ± 0.2 | Protonated at gastric pH (soluble); neutral at blood pH. |
| pKa (Pyrazole NH) | 13.8 ± 0.5 | Very weak acid; remains neutral under physiological conditions. |
| H-Bond Donors | 2 | Pyrazole -NH, Methanol -OH. |
| H-Bond Acceptors | 3 | Pyridine -N, Pyrazole -N, Methanol -O. |
Synthetic Accessibility & Workflow
To access this compound for testing, a robust synthetic route is required. The most reliable method involves the Claisen condensation of 3-acetylpyridine followed by cyclization.
Standard Preparative Workflow
-
Condensation: 3-Acetylpyridine reacts with diethyl oxalate (strong base catalysis) to form a diketo-ester intermediate.
-
Cyclization: Treatment with hydrazine hydrate yields the pyrazole ester.
-
Reduction: Selective reduction of the ester to the primary alcohol using LiAlH
or NaBH /CaCl .
Experimental Characterization Protocols
Determination of Dissociation Constants (pKa)
Method: Potentiometric Titration (Sirius T3 or equivalent).
-
Rationale: Accurate pKa values are essential for understanding the ionization state at physiological pH (7.4).
-
Protocol:
-
Dissolve 1-2 mg of compound in 0.15 M KCl (ionic strength adjustor).
-
Perform titration from pH 2.0 to pH 12.0 using 0.5 M HCl and 0.5 M KOH.
-
Data Analysis: Look for inflection points. Expect a pKa ~5.2 (pyridine protonation) and a very high pKa >13 (pyrazole deprotonation, likely outside aqueous window).
-
Validation: Use Pyridine standard as a control (pKa 5.23).
-
Thermodynamic Solubility Profiling
Method: Shake-Flask with HPLC-UV/Vis quantification.
-
Rationale: Kinetic solubility (DMSO precip) often overestimates solubility. Thermodynamic equilibrium is required for formulation.
-
Protocol:
-
Add excess solid compound to buffer vials (pH 1.2, 4.0, 7.4).
-
Incubate at 25°C with agitation for 24 hours.
-
Filter supernatant (0.45 µm PVDF).
-
Inject onto HPLC (C18 column, Acetonitrile/Water gradient).
-
Calculation:
. -
Self-Validation: Check the pellet by XRPD to ensure no polymorphic transition occurred during stirring.
-
Lipophilicity (LogD) Measurement
Method: Miniaturized Shake-Flask (Octanol/Buffer).
-
Protocol:
-
Prepare presaturated Octanol and Phosphate Buffer (pH 7.4).
-
Dissolve compound in Octanol phase.
-
Mix with Buffer phase (1:1 ratio), vortex for 1 hour, centrifuge.
-
Analyze both phases via LC-MS/MS.
-
Causality: A LogD
between 0 and 3 is optimal for oral absorption. This compound (predicted LogP ~0.[1]8) should show high aqueous distribution.
-
Stability and Handling
-
Storage: Store at -20°C. The hydroxymethyl group is susceptible to oxidation to the aldehyde or carboxylic acid if exposed to air/light for prolonged periods.
-
Solution Stability: Stable in DMSO for >1 month at room temperature. In aqueous acid (pH < 2), the pyridine ring protonates, significantly increasing stability and solubility.
-
Safety: Treat as a potential irritant (H315, H319).[1] Use standard PPE.
References
-
Chemical Identity & CAS: ChemicalBook. (5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol - CAS 287494-03-5.[2] Retrieved from
-
Synthetic Precursors: Sigma-Aldrich. 3-Acetylpyridine and Pyrazole Building Blocks. Retrieved from
-
Structural Analogs: National Center for Biotechnology Information. PubChem Compound Summary for CID 4913243, (1H-Pyrazol-3-yl)methanol. Retrieved from [1]
- pKa Methodologies: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/LogP protocols).
